Abieta-8,11,13-triene-12,15-diol
Description
Abieta-8,11,13-triene-12,15-diol is an abietane-type diterpenoid characterized by a tricyclic phenanthrene backbone with hydroxyl groups at positions 12 and 14. Its molecular formula is C₂₀H₃₀O₂, with a molecular weight of 302.45 g/mol and CAS number 76235-93-3 . It is structurally defined by the absence of a methyl group at position 18 (common in nor-abietanes) and the presence of conjugated double bonds at positions 8, 11, and 15.
Properties
IUPAC Name |
2-(2-hydroxypropan-2-yl)-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-18(2)9-6-10-20(5)14-12-16(21)15(19(3,4)22)11-13(14)7-8-17(18)20/h11-12,17,21-22H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCYTPYLLIAKGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3=CC(=C(C=C32)O)C(C)(C)O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Abieta-8,11,13-triene-12,15-diol can be synthesized through several methods. One common approach involves the extraction of natural sources, such as the cones of Larix kaempferi (Pinaceae), followed by purification processes . Another method includes the chemical synthesis from other abietane diterpenoids through a series of reactions involving oxidation and reduction steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant sources, followed by chromatographic techniques to isolate and purify the compound. Advances in synthetic chemistry have also enabled the production of this compound through more efficient and scalable chemical synthesis routes .
Chemical Reactions Analysis
Types of Reactions
Abieta-8,11,13-triene-12,15-diol undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yield and purity .
Major Products Formed
The major products formed from these reactions include various hydroxylated and carbonylated derivatives of this compound. These derivatives can exhibit different biological activities and are of interest for further research and development .
Scientific Research Applications
Abieta-8,11,13-triene-12,15-diol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Abieta-8,11,13-triene-12,15-diol involves its interaction with various molecular targets and pathways. It has been shown to inhibit specific enzymes and signaling pathways, leading to its observed biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Abietane-type diterpenoids share a common tricyclic framework but differ in oxidation states, substituent positions, and biological activities. Below is a detailed comparison of Abieta-8,11,13-triene-12,15-diol with structurally and functionally related compounds:
Structural and Functional Analogues
Key Structural Differences and Bioactivity Trends
Hydroxylation Position: this compound’s 12,15-diol groups distinguish it from 18-hydroxylated derivatives like 18-Hydroxyferruginol. The latter shows stronger antimicrobial activity due to its 18-OH group, which enhances membrane interaction . Labdane-type diterpenoids (e.g., 13(E)-Labd-13-ene-8α,15-diol) lack the abietane tricyclic system but retain cytotoxicity via their flexible bicyclic framework .
Functional Groups: Esterification (e.g., methyl abieta-8,11,13-trien-18-oate) increases lipophilicity, enhancing cytotoxicity under nutrient-deprived conditions . Ketone groups (e.g., 7-oxodehydroabietic acid) correlate with anti-inflammatory activity by modulating NO production .
Double Bond Configuration :
- The Δ⁸,¹¹,¹³ conjugated system in abietanes is critical for aromatic interactions in biological targets, whereas labdanes with Δ¹³ double bonds exhibit distinct stereochemical effects on antiplasmodial activity .
Pharmacological Cross-Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
